molecular formula C4H2BrNOS B1272500 4-Bromo-2-formylthiazole CAS No. 167366-05-4

4-Bromo-2-formylthiazole

Cat. No.: B1272500
CAS No.: 167366-05-4
M. Wt: 192.04 g/mol
InChI Key: JDUXMFGFGCJNGO-UHFFFAOYSA-N
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Description

4-Bromo-2-formylthiazole: is an organic compound with the molecular formula C4H2BrNOS . It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The presence of a bromine atom at the 4-position and a formyl group at the 2-position makes this compound particularly interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-formylthiazole can be synthesized through several methods. One common approach involves the bromination of 2-formylthiazole. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 4-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-formylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted thiazoles depending on the nucleophile used.

    Oxidation: 4-Bromo-2-thiazolecarboxylic acid.

    Reduction: 4-Bromo-2-hydroxymethylthiazole.

Scientific Research Applications

Chemistry: 4-Bromo-2-formylthiazole is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 4-Bromo-2-formylthiazole is largely dependent on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These reactive sites allow the compound to interact with various molecular targets, including enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

  • 4-Bromo-1,3-thiazole-2-carbaldehyde
  • 4-Bromo-2-methylthiazole
  • 4-Bromo-2-thiazolecarboxylic acid
  • 4-Bromo-2-hydroxymethylthiazole

Uniqueness: 4-Bromo-2-formylthiazole is unique due to the presence of both a bromine atom and a formyl group on the thiazole ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNOS/c5-3-2-8-4(1-7)6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUXMFGFGCJNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376797
Record name 4-Bromo-2-formylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167366-05-4
Record name 4-Bromo-2-formylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromothiazole-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 4-bromo-2-formylthiazole in the synthesis of the PET radioligand precursor?

A1: this compound serves as a crucial starting point in the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, a direct precursor to the PET radioligand [18F]SP203 [, ]. Its structure allows for a series of modifications, ultimately leading to the desired target molecule. This specific synthesis highlights the importance of this compound as a building block in organic chemistry, particularly for developing radiolabeled compounds used in medical imaging.

Q2: How does the five-step synthesis using this compound improve upon previous methods for producing the [18F]SP203 precursor?

A2: The research emphasizes that the new five-step synthetic route employing this compound offers an improved method for obtaining the [18F]SP203 precursor [, ]. Although the specific improvements are not explicitly detailed, the mention of a "new synthon" and achieving a 56% overall yield suggests advantages over previous methods. These advantages could include increased yield, reduced number of steps, easier purification, milder reaction conditions, or the use of less expensive reagents. Further investigation into the cited research would be needed to clarify the specific improvements achieved.

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